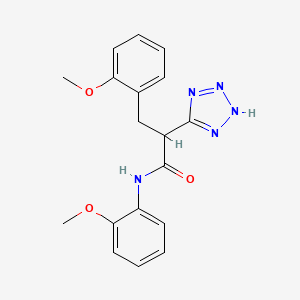
N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is part of a broader class of chemicals that incorporate tetrazole and methoxyphenyl groups. These components are known for their versatility in pharmaceutical chemistry due to their structural similarity to carboxylic acids and esters, making them useful in drug design and development.
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step organic reactions, starting from basic building blocks like benzoyl chloride, sodium cyanamide, and diphenyl sulfone derivatives. For example, bis(tetrazol-5-yl) derivatives are synthesized through oxidative coupling of 5-aminotetrazoles (Serebryanskaya et al., 2010).
Molecular Structure Analysis
Crystal structure analysis and spectroscopy are key in understanding the molecular arrangement and bonding interactions within such compounds. X-ray crystallography has been used to elucidate the structures, showing that tetrazole rings are planar and detailing how they interact with other groups in the molecule (Askerov et al., 2019).
科学的研究の応用
Antibacterial and Antifungal Agents
Compounds structurally related to "N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" have been synthesized and tested for their potential antibacterial and antifungal activities. Some of these derivatives have shown excellent activities against a variety of microbial strains, indicating their potential as leads in the development of new antimicrobial agents. The structural modifications in these compounds, such as the incorporation of tetrazolyl and methoxyphenyl groups, contribute to their antimicrobial efficacy (Zala, Dave, & Undavia, 2015).
Antioxidant and Anticancer Activity
Derivatives of "N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" have also been explored for their antioxidant and anticancer activities. Specific derivatives have shown to possess antioxidant activity superior to well-known antioxidants like ascorbic acid, and exhibit promising anticancer activity against various cancer cell lines, including glioblastoma and triple-negative breast cancer. These findings suggest a potential role for these compounds in cancer treatment and prevention, highlighting the importance of structural moieties like tetrazol and methoxyphenyl in enhancing biological activities (Tumosienė et al., 2020).
Photodynamic Therapy Applications
Certain derivatives have been investigated for their potential in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable candidates as Type II photosensitizers for PDT. The presence of tetrazolyl and methoxyphenyl groups in these compounds contributes to their photophysical properties, which are crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Material Science Applications
In material science, derivatives of "N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" have been utilized in the development of new materials for electronic applications. For instance, these compounds have been used as hole-transporting materials in perovskite-based solar cell devices, demonstrating high power conversion efficiencies. This application underscores the significance of the compound's structure in facilitating efficient charge transport and enhancing the performance of solar cells (Li et al., 2014).
特性
IUPAC Name |
N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-15-9-5-3-7-12(15)11-13(17-20-22-23-21-17)18(24)19-14-8-4-6-10-16(14)26-2/h3-10,13H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMQJEUWBHUCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2484267.png)
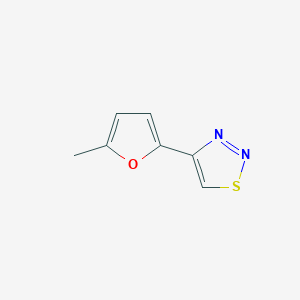
![N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide](/img/structure/B2484269.png)
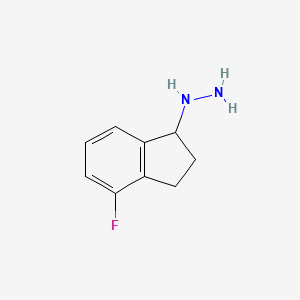
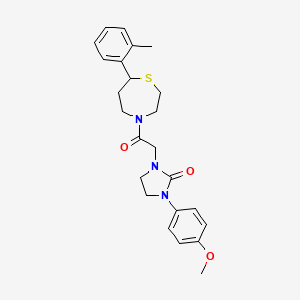
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2484276.png)

![6-[(3,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B2484279.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484280.png)

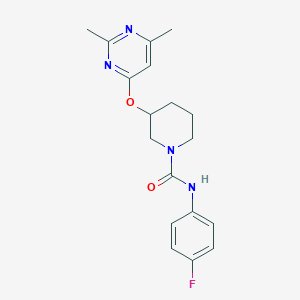
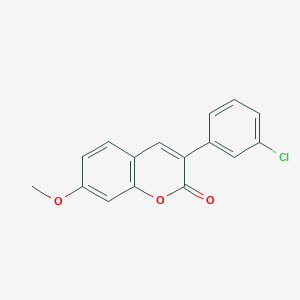
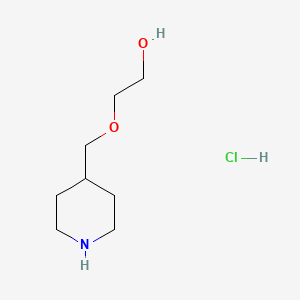
![(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine](/img/structure/B2484289.png)